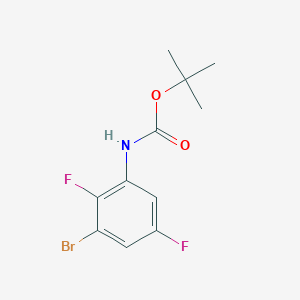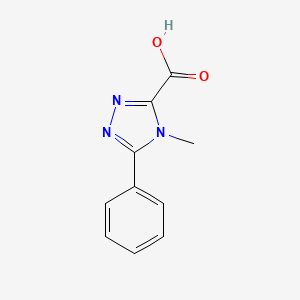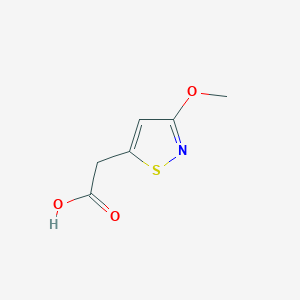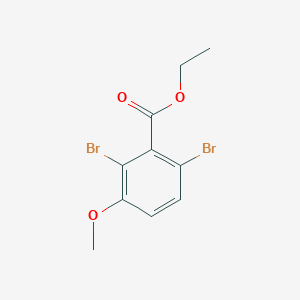
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzaldehyde moiety consists of a benzene ring with an aldehyde group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the benzaldehyde group. One common method is the condensation of 4-methylbenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with the imidazole ring.
Major Products Formed
Oxidation: 3-(1H-Imidazol-1-yl)-4-methylbenzoic acid.
Reduction: 3-(1H-Imidazol-1-yl)-4-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
作用机制
The mechanism of action of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial cell wall synthesis .
相似化合物的比较
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 3-(1H-Imidazol-1-yl)benzaldehyde
- 2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde
Uniqueness
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is unique due to the specific positioning of the imidazole ring and the methyl group on the benzaldehyde moiety. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the methyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-10(7-14)6-11(9)13-5-4-12-8-13/h2-8H,1H3 |
InChI 键 |
OJAKLMMSAICAJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)





![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)
![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)
